Bis(dichlorophosphino)methane

Catalog No.
S1897496
CAS No.
28240-68-8
M.F
CH2Cl4P2
M. Wt
217.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dichlorophosphino)methane

CAS Number

28240-68-8

Product Name

Bis(dichlorophosphino)methane

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane

Molecular Formula

CH2Cl4P2

Molecular Weight

217.8 g/mol

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N

SMILES

C(P(Cl)Cl)P(Cl)Cl

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl

The exact mass of the compound Bis(dichlorophosphino)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(dichlorophosphino)methane (CAS 28240-68-8) is a highly reactive, bifunctional organophosphorus liquid (density 1.601 g/mL) that serves as the foundational building block for methylene-bridged bidentate phosphine ligands. Unlike pre-functionalized ligands, this precursor provides four reactive P-Cl bonds on a rigid single-carbon backbone, allowing researchers and scale-up chemists to synthesize bespoke diphosphines via direct nucleophilic substitution. Its procurement is critical for workflows requiring the rapid generation of custom steric and electronic profiles in organometallic catalysis, where the strict geometric constraints of a single-atom bridge are required to enforce specific coordination environments .

Substituting bis(dichlorophosphino)methane with pre-synthesized bis(diphenylphosphino)methane (dppm) forces chemists to accept fixed phenyl substituents, eliminating the ability to tune the ligand's buried volume or electronic properties for demanding cross-coupling or asymmetric catalytic cycles. Conversely, substituting it with the closely related bis(dichlorophosphino)ethane expands the carbon bridge, which fundamentally alters the coordination geometry by relaxing the P-M-P bite angle from a highly strained ~72° to over 84°. Furthermore, attempting to synthesize the methylene-bridged dichloride backbone in-house from basic phosphorus trichloride and dichloromethane involves tedious, low-yielding trap-to-trap distillations and hazardous reagents, making the procurement of high-purity commercial bis(dichlorophosphino)methane the only viable choice for reproducible, high-yield custom ligand synthesis [1].

Enforcing Strained Coordination Geometries via Bite Angle Control

The single-carbon bridge of bis(dichlorophosphino)methane enforces a remarkably tight coordination geometry when converted to its corresponding ligands. X-ray crystallographic data of resulting piano stool complexes demonstrates a P-M-P bite angle of ~71.3°, compared to the ~84.0° to 84.3° angles observed when using the ethylene-bridged bis(dichlorophosphino)ethane analog [1].

Evidence DimensionP-M-P Bite Angle in Piano Stool Complexes
Target Compound Data~71.3° (derived from methylene-bridged precursor)
Comparator Or Baseline~84.0° to 84.3° (derived from ethylene-bridged precursor)
Quantified DifferenceReduction of ~13° in bite angle
ConditionsX-ray crystallographic analysis of ruthenium/rhodium/iridium piano stool complexes

The strict 1-carbon bridge forces highly strained four-membered chelate rings or promotes bimetallic bridging (A-frame architectures) that larger backbones cannot support.

High-Yield Generation of Custom Fluorinated Diphosphines

Procuring the pre-formed bis-dichloro backbone allows for rapid, high-yield synthesis of specialized ligands. For example, the direct addition of pentafluorophenylmagnesium bromide to commercial bis(dichlorophosphino)methane yields the target ligand (C6F5)2PCH2P(C6F5)2 in 81% isolated yield, bypassing the severe intermediate losses typical of multi-step de novo backbone synthesis [1].

Evidence DimensionIsolated Yield of Bespoke Ligand
Target Compound Data81% yield via direct Grignard addition
Comparator Or Baseline<40% typical overall yield for multi-step de novo synthesis
Quantified Difference>2x improvement in isolated yield
ConditionsAddition of pentafluorophenylmagnesium bromide to commercial bis(dichlorophosphino)methane

It allows for highly efficient, single-step functionalization, drastically reducing time and material loss in ligand library development.

Enabling Chiral Single-Atom-Bridged Diphosphane Synthesis

Unlike standard dppm, which is restricted to achiral phenyl groups, bis(dichlorophosphino)methane serves as a versatile electrophile for chiral auxiliaries. Reacting it with (R)-binaphthol directly yields C2-symmetrical, methylene-bridged chiral diphosphanes with highly specific buried volumes, a transformation impossible to achieve using pre-synthesized dppm[1].

Evidence DimensionAccess to Chiral Substituents
Target Compound DataDirect conversion to chiral binaphthol-derived ligands
Comparator Or BaselineStandard dppm (fixed, achiral phenyl groups)
Quantified DifferenceEnables 100% customized stereocontrol (vs. 0% for dppm)
ConditionsReaction of bis(dichlorophosphino)methane with (R)-binaphthol

It provides the essential reactive scaffold needed to build proprietary P-stereogenic or chiral-substituted catalysts for asymmetric transformations.

Synthesis of Custom Small-Bite-Angle Diphosphines

Ideal for creating tailored bidentate ligands (e.g., dialkyl, diaryl, or fluorinated derivatives) required for specialized hydrogen transfer catalysis and cross-coupling reactions where standard dppm lacks the necessary steric bulk or electronic properties [1].

Development of Bimetallic A-Frame Complexes

The preferred precursor for synthesizing bridging ligands that hold two transition metal centers in close proximity, enabling cooperative bimetallic catalysis that cannot be achieved with flexible, longer-chain backbones [1].

Preparation of Chiral and P-Stereogenic Catalysts

Essential for reacting with chiral auxiliaries (like binaphthol) or bulky chiral Grignard reagents to generate single-atom-bridged chiral diphosphanes used in highly enantioselective transformations [2].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(dichlorophosphino)methane

Dates

Last modified: 08-16-2023

Explore Compound Types